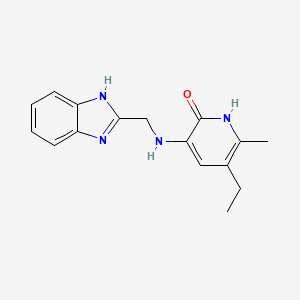
3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a pyridinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the benzimidazolylmethyl group.
Coupling with Pyridinone: The alkylated benzimidazole is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced pyridinone derivatives.
Substitution Products: Substituted benzimidazolylmethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair .
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic and optical properties .
作用機序
The mechanism of action of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with DNA and enzymes. The benzimidazole moiety intercalates into the DNA, disrupting its structure and function . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)ethanol and 2-(2-benzimidazolyl)acetic acid share structural similarities with 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.
Pyridinone Derivatives: Compounds such as 5-ethyl-6-methyl-2-pyridinone and 5-ethyl-6-methyl-3-pyridinone are structurally related.
Uniqueness
The uniqueness of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one lies in its combined benzimidazole and pyridinone structures, which confer unique chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
135525-67-6 |
|---|---|
分子式 |
C16H18N4O |
分子量 |
282.34 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N4O/c1-3-11-8-14(16(21)18-10(11)2)17-9-15-19-12-6-4-5-7-13(12)20-15/h4-8,17H,3,9H2,1-2H3,(H,18,21)(H,19,20) |
InChIキー |
LLLZHKVKPADXOE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


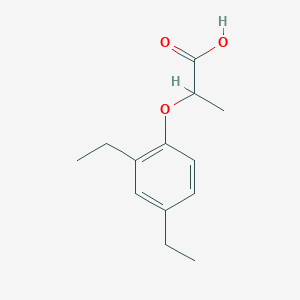
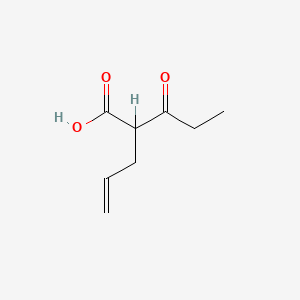
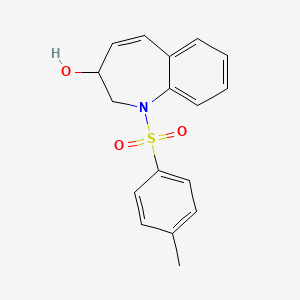

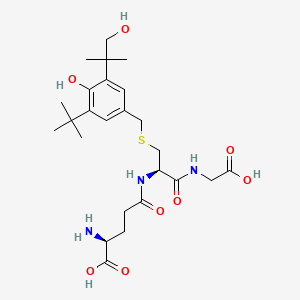

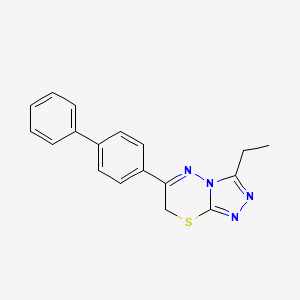
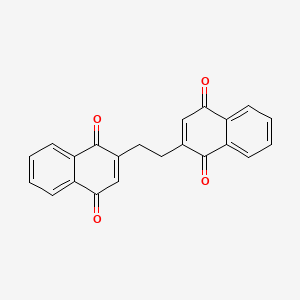
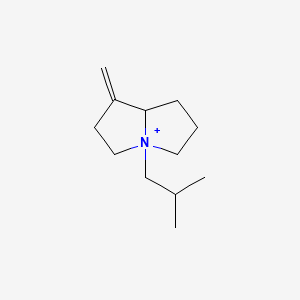

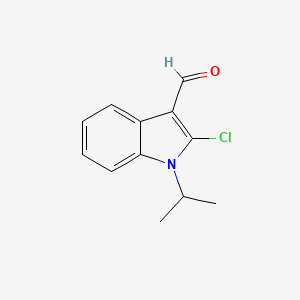
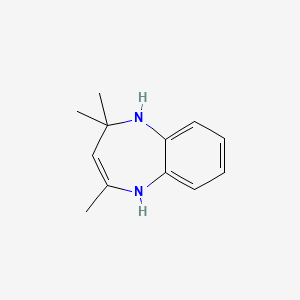
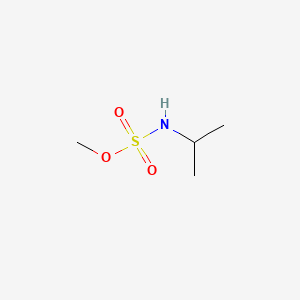
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
